2,5-Bis(3-methoxyphenyl)pyrazine
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Overview
Description
2,5-Bis(3-methoxyphenyl)pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . The unique structure of this compound, featuring two methoxyphenyl groups attached to a pyrazine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-methoxyphenyl)pyrazine typically involves the condensation of appropriate methoxy-substituted benzaldehydes with diamines under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with ethylenediamine in the presence of an acid catalyst to form the desired pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(3-methoxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, quinones, and dihydropyrazines .
Scientific Research Applications
2,5-Bis(3-methoxyphenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2,5-Bis(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
- 2,5-Bis(4-methoxyphenyl)pyrazine
- 2,5-Bis(3-pyridyl)pyrazine
- 2,5-Bis(4-pyridyl)pyrazine
Uniqueness: 2,5-Bis(3-methoxyphenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject for further exploration in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,5-bis(3-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-7-3-5-13(9-15)17-11-20-18(12-19-17)14-6-4-8-16(10-14)22-2/h3-12H,1-2H3 |
InChI Key |
XXLYBDXGXCYDKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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